molecular formula C12H19N3O5 B1313328 Ethyl 5-(2-(tert-butoxycarbonylamino)ethyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 652158-82-2

Ethyl 5-(2-(tert-butoxycarbonylamino)ethyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B1313328
M. Wt: 285.3 g/mol
InChI Key: NTZDWJCUXYYFLH-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-(2-(tert-butoxycarbonylamino)ethyl)-1,2,4-oxadiazole-3-carboxylate” is a chemical compound with the molecular formula C11H16N2O5 . It is also known as ethyl 2- [ (tert-butoxycarbonyl)amino]-1,3-oxazole-5-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H16N2O5/c1-5-16-8(14)7-6-12-9(17-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) . This indicates the presence of an oxazole ring and a carbonyl group in the molecule .

Scientific Research Applications

Versatile Building Block in Medicinal Chemistry

Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate derivatives, while not the exact compound you mentioned, highlight the potential of similar oxadiazole derivatives as versatile intermediates. These derivatives can be transformed into biologically relevant molecules under mild conditions, demonstrating the role of oxadiazole derivatives in developing new medicinal compounds (Ž. Jakopin, 2018).

Novel Carbonylating Agent for Synthesis

Ethyl imidazole-1-carboxylate (EImC) has been employed as a novel carbonylating agent to produce 1,2,4-oxadiazol-5(4H)-ones, suggesting the broader utility of ethyl esters in synthesizing biologically significant heterocycles. This demonstrates the compound's relevance in generating lead molecules for anti-mycobacterial activity, indicating its importance in pharmaceutical research (K. IndrasenaReddy et al., 2017).

Synthesis and Characterization for Industrial Applications

The synthesis and characterization of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications further demonstrate the compound's utility. This research illustrates the synthesis process, chemical structure examination, and potential applications in photoelectronic devices, highlighting the compound's versatility beyond medicinal chemistry (S. Shafi et al., 2021).

properties

IUPAC Name

ethyl 5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O5/c1-5-18-10(16)9-14-8(20-15-9)6-7-13-11(17)19-12(2,3)4/h5-7H2,1-4H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZDWJCUXYYFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467769
Record name Ethyl 5-{2-[(tert-butoxycarbonyl)amino]ethyl}-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-(tert-butoxycarbonylamino)ethyl)-1,2,4-oxadiazole-3-carboxylate

CAS RN

652158-82-2
Record name Ethyl 5-{2-[(tert-butoxycarbonyl)amino]ethyl}-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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